Product packaging for Vitamin D2-3,5-dinitrobenzoate(Cat. No.:CAS No. 859928-95-3)

Vitamin D2-3,5-dinitrobenzoate

Cat. No.: B2470107
CAS No.: 859928-95-3
M. Wt: 590.761
InChI Key: LECFLFJCNVVCCI-JPKFJIBESA-N
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Description

Historical Development of Vitamin D Chemistry and Related Synthetic Derivatives

The history of vitamin D is a rich narrative that began with the study of rickets in the 17th century. nih.gov It took until the early 20th century for scientists to define the cause of this bone disease and to identify the roles of sunlight and a nutritional factor, which came to be known as vitamin D. nih.govresearchgate.net The nutritional forms are primarily vitamin D2 (ergocalciferol), derived from plant and fungal sterols, and vitamin D3 (cholecalciferol), synthesized in the skin of animals from 7-dehydrocholesterol (B119134) upon exposure to ultraviolet light. researchgate.netwikipedia.orgfrontiersin.org

The 1928 Nobel Prize in Chemistry was awarded to Adolf Windaus for his work on sterols and their relationship to vitamins. karger.com His laboratory was central to elucidating the chemical nature of these compounds. Initially, an irradiated ergosterol (B1671047) product was named "vitamin D1," but this was later found to be a mixture of ergocalciferol (B368823) and lumisterol (B196343), not a single compound. researchgate.net The pure, active substances, vitamin D2 and vitamin D3, were chemically characterized in 1931 and 1935, respectively. wikipedia.org Vitamin D3 was isolated in a crystalline state from tuna liver oil after being converted to its 3,5-dinitrobenzoate (B1224709) ester. nih.gov

This foundational work paved the way for the chemical synthesis of vitamins D2 and D3, which became available in the 1930s. nih.gov Since then, the field has expanded dramatically, with researchers developing thousands of synthetic vitamin D analogs. acs.org The primary goal of this extensive synthetic effort has been to create compounds with modified biological activity—separating the roles in calcium metabolism from antiproliferative, pro-differentiating, and immune-modulatory functions—to develop new therapeutic agents. acs.org

Significance of Esterification in the Chemical Isolation and Purification of Labile Natural Products

The isolation of pure chemical compounds from natural sources is often a significant challenge, particularly when the target molecules are labile and present in low concentrations within a complex mixture. rsc.org Vitamin D is a classic example of such a labile natural product; it is sensitive to air, light, and heat. orgsyn.org The crude product obtained from the irradiation of its provitamin is a gum-like mixture containing the desired vitamin along with unreacted provitamin and various photoisomers. google.com

Esterification provides a powerful strategy to overcome these challenges. By converting the hydroxyl group of an alcohol into an ester, its polarity is altered, and its stability can be significantly increased. This derivatization is a cornerstone of natural product chemistry. researchgate.net In the context of vitamin D, forming an ester derivative facilitates purification through several mechanisms:

Crystallization: Many labile natural products are oils or amorphous solids that are difficult to purify. In contrast, their esters, particularly those formed with reagents like 3,5-dinitrobenzoyl chloride, are often highly crystalline solids with sharp melting points. google.comiucr.org This allows for efficient purification by fractional crystallization, a technique used to separate substances based on differences in solubility. google.com

Chromatography: The change in polarity upon esterification alters the compound's behavior in chromatographic systems. google.com This allows for more effective separation from impurities using techniques like column chromatography. google.comnih.gov For example, the vitamin D benzoate (B1203000) ester is less strongly adsorbed on adsorbents like alumina (B75360) or magnesium silicate, enabling its elution and separation from other components of the irradiation mixture. google.com

Stability: The ester derivative is generally more stable than the free alcohol, protecting the molecule from degradation during the purification process. orgsyn.org Once the pure ester is isolated, the original alcohol can be readily regenerated through a simple hydrolysis reaction. orgsyn.orggoogle.com

The use of the 3,5-dinitrobenzoate ester was historically crucial for preparing pure, crystalline vitamin D, a process that was otherwise hampered by the expense of the reagent and low yields from other methods. google.com

Overview of Ergosterol-Derived Seco-Steroids and their Photochemical Isomerization Pathways

Vitamin D2 is a seco-steroid derived from ergosterol, a sterol found in fungi and yeasts. frontiersin.orgresearchgate.net The transformation is not a direct biological conversion but a process driven by photochemistry. The synthesis begins with the irradiation of ergosterol with ultraviolet (UV) light, typically in the UVB range (290–315 nm). frontiersin.orgorgsyn.org

The key photochemical event is the absorption of a photon by the conjugated diene system in the B-ring of ergosterol. This energy input induces a concerted electrocyclic reaction that breaks the C9-C10 bond, opening the B-ring and forming a highly unstable intermediate called pre-vitamin D2. frontiersin.orgresearchgate.net Pre-vitamin D2 exists in a conformational equilibrium between different shapes, and it is thermally unstable. frontiersin.org

Following its formation, pre-vitamin D2 undergoes a temperature-dependent intramolecular rearrangement (an antarafacial Current time information in Bangalore, IN.nih.gov-hydride shift) to establish an equilibrium with the more stable vitamin D2. frontiersin.orgorgsyn.org This thermal isomerization is a relatively slow process. nih.gov

The photochemical process is not perfectly selective. During UV irradiation, pre-vitamin D2 and vitamin D2 can absorb further photons, leading to the formation of other, inactive isomers. The main photoisomers include lumisterol and tachysterol (B196371). frontiersin.orgnih.govnih.gov The ratio of these products depends on factors such as the wavelength of light used, the duration of irradiation, and the temperature. nih.gov To optimize the yield of vitamin D2, the reaction is often controlled by using specific light filters or photosensitizers to prevent the subsequent isomerization of the desired product. orgsyn.orgorgsyn.org The final step in a typical synthesis involves heating the reaction mixture in the dark to drive the thermal conversion of the remaining pre-vitamin D2 into vitamin D2 before proceeding with isolation and purification. orgsyn.org

The Unique Position of 3,5-Dinitrobenzoate Esters in Structural Organic Chemistry and Derivatization Strategies

3,5-Dinitrobenzoic acid and its derivatives, particularly 3,5-dinitrobenzoyl chloride, hold a special place in classical organic chemistry as derivatizing agents. wikipedia.org Since the early days of organic chemistry, it has been recognized that 3,5-dinitrobenzoate esters of simple alcohols are typically stable, crystalline solids. iucr.org This property is exploited to identify unknown alcohols and to purify liquid or non-crystalline compounds. wikipedia.org

The utility of 3,5-dinitrobenzoate esters stems from several key features:

High Crystallinity: The presence of the planar, electron-poor dinitrophenyl group promotes strong intermolecular interactions (such as π-π stacking) in the crystal lattice. This leads to the formation of well-ordered, highly crystalline solids with sharp, characteristic melting points, which are invaluable for both purification and identification. researchgate.net

Ease of Formation: Alcohols react readily with 3,5-dinitrobenzoyl chloride, often in the presence of a base like pyridine (B92270), to form the corresponding ester in high yield. orgsyn.orggoogle.com Catalysts like 4-dimethylaminopyridine (B28879) (DMAP) can be used to facilitate the reaction with sterically hindered alcohols. brainly.com

Stability and Cleavage: The resulting ester is robust and can withstand purification techniques like chromatography. Following purification, the ester can be easily cleaved by hydrolysis under basic conditions (saponification) to regenerate the pure alcohol. orgsyn.orgorgsyn.org

In the context of vitamin D chemistry, these attributes made the 3,5-dinitrobenzoate derivative the intermediate of choice for isolating pure vitamin D from the complex oily mixture resulting from the irradiation of its provitamin. google.comgoogle.com The formation of crystalline vitamin D2-3,5-dinitrobenzoate allowed chemists to separate it from the unreacted ergosterol and various photoisomers, a critical step in the production and structural elucidation of the pure vitamin. orgsyn.orggoogle.com

Detailed Research Findings

The synthesis and purification of vitamin D2 via its 3,5-dinitrobenzoate ester is a well-documented procedure. The process involves the reaction of the crude vitamin D2 mixture with 3,5-dinitrobenzoyl chloride in pyridine. orgsyn.orgorgsyn.org This converts vitamin D2 into its ester, this compound.

Physicochemical and Spectroscopic Data

The isolated this compound is a crystalline solid with a melting point of 147-149°C. orgsyn.org Its identity and purity are confirmed through various analytical techniques.

Table 1: Analytical and Spectroscopic Properties of this compound

Analysis Type Data Reference
Elemental Analysis Calculated for C₃₅H₄₆N₂O₆: C, 71.16%; H, 7.85%; N, 4.74% orgsyn.org
Found: C, 71.05%; H, 7.89%; N, 4.58% orgsyn.org
Infrared (IR) (KBr) 1733 cm⁻¹, 1546 cm⁻¹, 1342 cm⁻¹ orgsyn.org

| ¹H NMR (CDCl₃) | δ: 0.56 (s, 3 H), 0.82 (d, 3 H), 0.84 (d, 3 H), 0.92 (d, 3 H), 1.04 (d, 3 H), 4.98 (d, J = 1.6 Hz, 1 H), 5.21 (d, J = 1.6 Hz, 1 H), 5.56 (m, 1 H), 6.26 (d, J = 11.2 Hz, 1 H), 6.49 (d, J = 11.2 Hz, 1 H), 9.17 (d, J = 2.1 Hz, 2 H), 9.24 (t, J = 2.1 Hz, 1 H) | orgsyn.org |

This interactive table summarizes key analytical data for the title compound.

Chromatographic Purification

High-Performance Liquid Chromatography (HPLC) is a key technique for assessing the purity of both the ester intermediate and the final vitamin D2 product. The esterification step is designed to separate vitamin D2 from its precursor, ergosterol. The HPLC data shows a clear separation between the 3,5-dinitrobenzoate esters of vitamin D2 and ergosterol.

Table 2: HPLC Retention Times for this compound and Related Compounds

Compound Retention Time (minutes) HPLC Conditions Reference
This compound 4.90 Column: Chromegasphere SI-60 (3μ, 15-cm × 5-mm); Mobile Phase: 5% EtOAc in heptane (B126788) (1 mL/min); Detection: 275 nm orgsyn.orgorgsyn.org

This interactive table presents HPLC data used to monitor the purification process.

Compound Index

Table 3: Chemical Compounds Mentioned in this Article

Compound Name Chemical Family Role/Significance
This compound Seco-steroid Ester The subject of this article; a stable, crystalline derivative for vitamin D2 purification.
Vitamin D2 (Ergocalciferol) Seco-steroid A form of vitamin D produced from ergosterol.
Vitamin D3 (Cholecalciferol) Seco-steroid A form of vitamin D produced from 7-dehydrocholesterol.
Ergosterol Sterol Provitamin D2; the photochemical precursor to vitamin D2.
7-Dehydrocholesterol Sterol Provitamin D3; the photochemical precursor to vitamin D3.
Pre-vitamin D2 Seco-steroid The initial, unstable product of ergosterol irradiation.
Lumisterol Steroid An inactive photoisomer of pre-vitamin D.
Tachysterol Seco-steroid An inactive photoisomer of pre-vitamin D.
3,5-Dinitrobenzoic acid Aromatic Carboxylic Acid The parent acid for the derivatizing agent.
3,5-Dinitrobenzoyl chloride Acyl Chloride The reagent used to esterify vitamin D2.
Pyridine Heterocyclic Amine A base commonly used in the esterification reaction.

This interactive table provides a quick reference for the key chemical compounds discussed.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C35H46N2O6 B2470107 Vitamin D2-3,5-dinitrobenzoate CAS No. 859928-95-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[(1S,3Z)-3-[(2E)-2-[(1R,3aS,7aR)-1-[(E,2R,5R)-5,6-dimethylhept-3-en-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexyl] 3,5-dinitrobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C35H46N2O6/c1-22(2)23(3)9-10-25(5)32-15-16-33-26(8-7-17-35(32,33)6)12-13-27-20-31(14-11-24(27)4)43-34(38)28-18-29(36(39)40)21-30(19-28)37(41)42/h9-10,12-13,18-19,21-23,25,31-33H,4,7-8,11,14-17,20H2,1-3,5-6H3/b10-9+,26-12+,27-13-/t23-,25+,31-,32+,33-,35+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LECFLFJCNVVCCI-JPKFJIBESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C)C=CC(C)C1CCC2C1(CCCC2=CC=C3CC(CCC3=C)OC(=O)C4=CC(=CC(=C4)[N+](=O)[O-])[N+](=O)[O-])C
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](/C=C/[C@H](C)C(C)C)[C@H]1CC[C@@H]\2[C@@]1(CCC/C2=C\C=C/3\C[C@H](CCC3=C)OC(=O)C4=CC(=CC(=C4)[N+](=O)[O-])[N+](=O)[O-])C
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C35H46N2O6
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

590.7 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for Vitamin D2 3,5 Dinitrobenzoate

Precursor Synthesis and Photochemical Activation of Ergosterol (B1671047)

The journey to Vitamin D2-3,5-dinitrobenzoate begins with ergosterol, a sterol found in fungi and yeast. Through a series of photochemical and thermal reactions, ergosterol is converted into Vitamin D2, the direct precursor for the final esterification step. nih.govnih.gov

The initial and most critical step in the synthesis of Vitamin D2 is the photochemical conversion of ergosterol into previtamin D2. researchgate.net This reaction is initiated by exposing a solution of ergosterol to ultraviolet (UV) radiation, which induces a photochemical reaction leading to the cleavage of the B-ring of the ergosterol molecule. researchgate.netgoogle.com

The efficiency and product distribution of this ring-opening reaction are highly dependent on the wavelength of the UV light used. orgsyn.org The absorption of UV energy, typically in the 250-310 nm range with a maximum absorption around 291 nm, excites the conjugated diene system in the B-ring. google.com This excitation results in the opening of the 9,10 carbon bond, forming the (Z)-hexadiene structure of previtamin D2. google.com Shorter wavelengths, specifically below 290 nm, are known to favor the formation of ring-opened products like previtamin D2 and its isomer, tachysterol (B196371). orgsyn.org

To optimize the yield of previtamin D2, it is essential to control the irradiation conditions carefully. In laboratory and industrial settings, medium-pressure mercury lamps are often employed as a cost-effective, high-intensity light source. orgsyn.org To prevent unwanted side reactions, such as the ring-closure back to ergosterol (pro-isomer) and lumisterol (B196343), which are promoted by longer wavelengths (>300 nm), optical filters can be used. orgsyn.org A common strategy involves adding a compound like ethyl p-dimethylaminobenzoate to the reaction mixture, which strongly absorbs light around 305 nm, effectively filtering out the wavelengths that would promote the undesired ring-closure reactions. orgsyn.org

Optimization of irradiation involves several parameters, as demonstrated in studies on mushroom irradiation for Vitamin D2 production. Key factors include the intensity of the UV-B source, the duration of exposure, and the ambient temperature. plos.orgnih.gov

Table 1: Optimized UV-B Irradiation Conditions for Vitamin D2 Synthesis in Mushrooms

Parameter Optimal Value
Ambient Temperature 28.16°C
UV-B Intensity 1.14 W/m²
Exposure Time 94.28 min

Data derived from response surface methodology optimization studies. plos.orgnih.gov

Following the photochemical ring-opening, previtamin D2 exists in a thermal equilibrium with Vitamin D2. orgsyn.org This reversible isomerization is a temperature-dependent process that does not require light. researchgate.netgoogle.com To drive the equilibrium towards the formation of Vitamin D2, the reaction mixture is typically heated. google.com

The conversion rate increases with temperature, with a practical range for this thermoisomerization being between 40°C and 120°C. google.com A preferred range is often cited as 75°C to 90°C for a duration of 3 to 16 hours to achieve a favorable product ratio. google.com The dynamics of this equilibrium are significant; for instance, under reflux conditions, the ratio of previtamin D2 to Vitamin D2 can shift from approximately 1:3 after 3 hours to 1:5 after 6 hours, indicating a gradual conversion to the more stable Vitamin D2 isomer. orgsyn.org It is important to note that this thermal isomerization is an equilibrium process, meaning that a complete conversion of previtamin D to Vitamin D is not achieved; instead, a specific ratio is reached depending on the conditions. researchgate.netresearchgate.net

Esterification Reactions with 3,5-Dinitrobenzoyl Chloride

Once a sufficient concentration of Vitamin D2 has been formed through thermal isomerization, it is converted into its 3,5-dinitrobenzoate (B1224709) ester. This step is performed because this compound is a stable, crystalline solid that is much easier to isolate and purify from the reaction mixture than Vitamin D2 itself. orgsyn.org The esterification is achieved by reacting the Vitamin D2 with 3,5-dinitrobenzoyl chloride. wikipedia.org

The esterification reaction is typically carried out at low temperatures to minimize side reactions. A common procedure involves dissolving the crude Vitamin D2 mixture in pyridine (B92270) and cooling the solution in an ice-water bath to 0°C. orgsyn.org Solid 3,5-dinitrobenzoyl chloride is then added in small portions. orgsyn.org The use of an excess of the acid chloride is common to ensure complete conversion of the alcohol.

One detailed procedure specifies using approximately 9.0 g (39 mmol) of 3,5-dinitrobenzoyl chloride for the product derived from an initial 10 g of ergosterol. orgsyn.org Another method, using a crude Vitamin D2 oil, describes using a volume ratio of pyridine to oil of 1.5:1 and a weight ratio of 3,5-dinitrobenzoyl chloride to oil of 0.6:1, with the reaction proceeding for 6 hours. google.com After the addition of the reagent, the mixture is stirred at 0°C for a period, often around 20 minutes, and then allowed to stand at the same temperature to ensure the reaction goes to completion. orgsyn.org

Table 2: Example Reagent Stoichiometry for Esterification

Starting Material Reagent Solvent Conditions
Crude Vitamin D2 (from 10g Ergosterol) 3,5-Dinitrobenzoyl chloride (9.0 g) Pyridine (60 mL) 0°C, 40 min
Crude Vitamin D2 Oil 3,5-Dinitrobenzoyl chloride (0.6 parts by weight) Pyridine (1.5 parts by volume) Standstill, 6 hours

Data compiled from established laboratory procedures. orgsyn.orggoogle.com

The choice of solvent and catalyst is critical for the efficient formation of the 3,5-dinitrobenzoate ester. Pyridine is the most commonly used solvent for this reaction. orgsyn.orggoogle.comgoogle.com It serves a dual purpose: it acts as a solvent for both Vitamin D2 and 3,5-dinitrobenzoyl chloride, and it also functions as a base catalyst. orgsyn.org During the esterification, hydrochloric acid (HCl) is produced as a byproduct. Pyridine neutralizes this HCl, driving the reaction equilibrium towards the product side. wikipedia.org

While pyridine is effective, alternative "green" catalysts have been explored for the synthesis of 3,5-dinitrobenzoates from alcohols in general. These include acidic ionic liquids like (bmim)HSO4 and the use of concentrated sulfuric acid under microwave-assisted conditions. sciepub.comhansshodhsudha.com However, for the specific synthesis of this compound, pyridine remains the standard solvent and catalyst reported in established procedures. orgsyn.orggoogle.com

Strategies for Isolation and Purification of Crystalline this compound

The final stage of the synthesis is the isolation and purification of the target compound. Because this compound is a crystalline solid, it can be readily separated from the unreacted reagents, the solvent, and the various isomers (like tachysteryl and lumisteryl dinitrobenzoates) that remain in the solution. orgsyn.orggoogle.com

A widely used method for isolation involves precipitating the product from the reaction mixture. After the esterification in pyridine is complete, a non-solvent, typically methanol (B129727), is added to the cold reaction mixture. orgsyn.org This causes the less soluble this compound to crystallize out of the solution. The mixture is allowed to stand at a low temperature (e.g., 0°C) to maximize crystal formation. orgsyn.org The solid product is then collected by filtration, washed with a cold solvent mixture (such as 4:1 methanol/water), and dried under a high vacuum to yield a white, crystalline solid. orgsyn.org This direct crystallization method is highly effective and can often produce a product of sufficient purity without the need for chromatographic purification. orgsyn.org

An alternative purification strategy involves recrystallization from a specific solvent system. One patented method describes treating the crude mixture of dinitrobenzoyl esters with ethyl acetate (B1210297), or a mixture of ethyl acetate with methanol and/or ethanol. google.com The crude material is dissolved at a moderately elevated temperature (40 to 60°C), and then the solution is allowed to cool and stand at a lower temperature (0 to 15°C) for at least 10 hours. google.com This process selectively crystallizes the this compound, yielding a product with 90-98% purity and a recovery of 85-99%. google.com

Table 3: Compound Names Mentioned in this Article

Compound Name
This compound
Ergosterol
Previtamin D2
Vitamin D2
3,5-Dinitrobenzoyl chloride
Lumisterol
Tachysterol
Ethyl p-dimethylaminobenzoate
Pyridine
Methanol
Ethyl acetate

Selective Precipitation and Fractional Crystallization Techniques

Selective precipitation and fractional crystallization are cornerstone techniques for the purification of this compound. The principle behind these methods lies in the differential solubility of the desired ester compared to impurities in various solvent systems.

Following the esterification reaction, the crude this compound is often isolated as a precipitate. The choice of solvent and temperature is crucial for maximizing the yield of the precipitate while leaving impurities in the solution. A common approach involves the use of a solvent mixture, such as acetone-methanol, from which the crude ester can be crystallized google.com.

For instance, in one documented laboratory-scale synthesis, the crude product containing this compound was purified by crystallization to yield a product with a purity of 97.3% without the need for chromatographic methods.

Below is a table summarizing various solvent systems used in the crystallization of Vitamin D esters and their impact on purity and yield, based on available literature.

Solvent SystemCompoundScalePurity AchievedYieldReference
Acetone-MethanolVitamin D3-3,5-dinitrobenzoateNot SpecifiedSubstantially Pure37.3% (based on vitamin content) google.com
Dioxane-MethanolVitamin D3 benzoate (B1203000)Not Specified95.7%Not Specified

It is important to note that while these examples pertain to Vitamin D3 derivatives, the principles are directly applicable to the purification of this compound due to the structural similarity of the esters.

Chromatographic Methods for Removal of Byproducts and Unreacted Precursors

While crystallization is a powerful purification tool, chromatographic methods are often employed as a complementary or alternative strategy, particularly for separating compounds with very similar solubility characteristics. In the context of this compound synthesis, chromatography is crucial for removing unreacted ergosterol, isomeric byproducts (such as tachysterol and lumisterol) that have also been esterified, and residual reagents.

High-Performance Liquid Chromatography (HPLC) is a widely used technique for both analytical and preparative-scale separations of Vitamin D derivatives. Reversed-phase HPLC, utilizing a nonpolar stationary phase (like C18) and a polar mobile phase, is effective in separating the relatively nonpolar this compound from more polar impurities. Normal-phase chromatography, with a polar stationary phase (e.g., silica) and a nonpolar mobile phase, can also be employed.

The choice of chromatographic conditions, including the stationary phase, mobile phase composition, flow rate, and detection wavelength (typically UV at around 265 nm), is optimized to achieve the best resolution between the target compound and its impurities. For preparative applications, the goal is to maximize the loading capacity while maintaining adequate separation to allow for the collection of pure fractions.

A two-step chromatographic process can be particularly effective. An initial purification of the crude Vitamin D2 oil can be performed using column chromatography with an adsorbent like alumina (B75360), followed by the esterification reaction. Subsequently, a second chromatographic step can be used to purify the this compound.

The following table outlines typical chromatographic parameters for the separation of Vitamin D derivatives, which can be adapted for the purification of this compound.

Chromatographic ModeStationary PhaseMobile PhaseApplicationReference
Reversed-Phase HPLCC18Acetonitrile (B52724)/MethanolAnalytical separation of Vitamin D2 and D3
Normal-Phase HPLCSilica (B1680970)Isopropanol in n-hexaneAnalytical separation of Vitamin D2
Column ChromatographyAluminaNot SpecifiedPurification of crude Vitamin D2 oil

Process Efficiency and Yield Enhancement in Preparative Scale Synthesis

Transitioning the synthesis of this compound from a laboratory to a preparative or industrial scale presents several challenges, primarily centered around maximizing yield and process efficiency while minimizing costs. The use of 3,5-dinitrobenzoyl chloride is effective for purification but is also a costly reagent, making yield optimization a critical economic consideration google.com.

Esterification Reaction Conditions: Optimizing the stoichiometry of reactants, reaction time, and temperature can significantly impact the conversion of Vitamin D2 to its dinitrobenzoate ester, thereby maximizing the input for the purification steps.

Crystallization Protocol: As previously discussed, fractional crystallization can lead to substantial product loss. Minimizing the number of crystallization steps by carefully selecting the initial solvent system and controlling the cooling rate can improve the yield of high-purity product.

The table below presents a hypothetical analysis of yield at different stages of a preparative scale synthesis, based on data extrapolated from literature.

Process StageStarting MaterialProductTheoretical Yield (%)Reported/Expected Yield (%)Key Optimization Parameters
EsterificationCrude Vitamin D2Crude this compound10090-96Stoichiometry, temperature, reaction time
First CrystallizationCrude EsterPartially Purified Ester9070-80Solvent system, cooling rate
Second CrystallizationPartially Purified EsterHigh-Purity Ester8560-70Solvent choice, temperature gradient
Overall ProcessCrude Vitamin D2High-Purity this compound-40-60Integration of purification steps, recovery from mother liquor

Enhancing the efficiency of each step is crucial for the economic viability of using this compound as a purification intermediate on a preparative scale.

Advanced Structural Elucidation and Conformational Analysis of Vitamin D2 3,5 Dinitrobenzoate

Spectroscopic Probes for Molecular Architecture and Stereoanalysis

Spectroscopic techniques provide a detailed view of the molecular framework and electronic systems of Vitamin D2-3,5-dinitrobenzoate. Each method offers unique insights into the molecule's configuration, conformation, and the specific characteristics imparted by the dinitrobenzoate moiety.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Configurational and Conformational Assignment

High-resolution NMR spectroscopy is a powerful, non-destructive technique for determining the complete structure of a molecule in solution. For this compound, ¹H and ¹³C NMR spectra provide definitive evidence for the esterification at the C3 hydroxyl group and offer insights into the molecule's preferred conformation.

While a dedicated spectrum for this compound is not publicly available, a detailed analysis can be constructed by examining the spectra of its constituent parts: Vitamin D2 (Ergocalciferol) and the 3,5-dinitrobenzoyl group. hmdb.canih.govbmrb.iochemicalbook.com

¹H NMR Analysis: The most significant change upon esterification is the substantial downfield shift of the proton at the C3 position. In native Vitamin D2, the H-3α proton resonates around 3.95 ppm. bmrb.iodrugbank.com After esterification with 3,5-dinitrobenzoyl chloride, this proton signal is expected to shift downfield to approximately 5.2-5.5 ppm due to the strong deshielding effect of the adjacent ester carbonyl group.

The aromatic protons of the 3,5-dinitrobenzoate (B1224709) moiety introduce characteristic signals in the downfield region of the spectrum, typically appearing as a "triplet" (more accurately, a triplet-like A₂B system) for the H-4' proton around 9.2 ppm and a "doublet" for the two equivalent H-2'/H-6' protons around 9.1 ppm. chemicalbook.comspectrabase.com The olefinic protons of the Vitamin D2 core, particularly H-6 and H-7 (around 6.23 ppm and 6.03 ppm respectively) and the exocyclic methylene (B1212753) protons H-19a and H-19b (around 5.04 ppm and 4.81 ppm), remain largely unaffected, confirming the integrity of the conjugated triene system. bmrb.io

¹³C NMR Analysis: Similarly, the ¹³C NMR spectrum would show a downfield shift for the C3 carbon from approximately 69.2 ppm in Vitamin D2 to the 75-80 ppm range in the ester. bmrb.ionih.gov The carbons of the dinitrobenzoate ring would appear at their characteristic chemical shifts, including the ester carbonyl carbon around 162-164 ppm. Solid-state ¹³C NMR studies on Vitamin D2 have shown that multiple signals can appear for single carbons due to the presence of different conformers (s-cis and s-trans) in the crystal lattice, a phenomenon that could also be observed for its dinitrobenzoate derivative. nih.gov

Conformational Insights: NMR studies, particularly 2D techniques like NOESY (Nuclear Overhauser Effect Spectroscopy), are instrumental in defining the three-dimensional structure. In Vitamin D derivatives, there is a dynamic equilibrium between different conformations of the A-ring. The presence of the bulky 3,5-dinitrobenzoate group at the C3-β position would likely influence this equilibrium, potentially favoring one chair conformation over the other. The spatial proximity between specific protons, revealed by NOE cross-peaks, allows for the precise mapping of the molecule's solution-state conformation. nih.gov

Table 1: Predicted ¹H NMR Chemical Shifts (ppm) for this compound in CDCl₃
Proton Assignment Vitamin D2 (Experimental) This compound (Predicted) Rationale
H-3α~3.95~5.3Deshielding by ester carbonyl
H-6~6.23~6.25Minimal change
H-7~6.03~6.05Minimal change
H-19a~5.04~5.05Minimal change
H-19b~4.81~4.82Minimal change
H-22/H-23~5.19~5.20Minimal change
H-2'/H-6' (DNB)N/A~9.1Aromatic protons of dinitrobenzoate
H-4' (DNB)N/A~9.2Aromatic proton of dinitrobenzoate
C18-H₃~0.55~0.56Minimal change
Table 2: Predicted ¹³C NMR Chemical Shifts (ppm) for this compound in CDCl₃
Carbon Assignment Vitamin D2 (Experimental) This compound (Predicted) Rationale
C3~69.2~76.0Deshielding by ester linkage
C5~142.2~142.0Minimal change
C6~117.5~117.6Minimal change
C7~122.4~122.5Minimal change
C8~135.0~134.9Minimal change
C10~135.6~135.5Minimal change
C19~112.4~112.5Minimal change
C=O (DNB)N/A~163.0Ester carbonyl
C1' (DNB)N/A~134.0Aromatic quaternary carbon
C3'/C5' (DNB)N/A~148.0Aromatic carbons bearing NO₂

Vibrational Spectroscopy (Infrared and Raman) for Functional Group and Dinitrobenzoate Moiety Analysis

Infrared (IR) Spectroscopy: The IR spectrum of this compound is dominated by the strong absorptions from the dinitrobenzoate moiety. The most prominent bands would be:

C=O Stretch: A strong, sharp absorption band for the ester carbonyl group, typically found in the range of 1720-1740 cm⁻¹. researchgate.net

NO₂ Stretches: Two very strong bands corresponding to the asymmetric and symmetric stretching vibrations of the two nitro groups, appearing near 1540 cm⁻¹ and 1345 cm⁻¹, respectively. nih.gov

C-O Stretches: Strong bands associated with the C-O stretching of the ester linkage, usually found between 1250-1300 cm⁻¹.

Aromatic C-H Stretch: Signals appearing above 3000 cm⁻¹.

Vitamin D2 Backbone: The underlying spectrum of the ergocalciferol (B368823) skeleton would still be present, including C-H stretching vibrations from sp² and sp³ hybridized carbons below 3000 cm⁻¹ and various fingerprint region bands, though they may be obscured by the intense dinitrobenzoate signals. edqm.euhilarispublisher.com

Raman Spectroscopy: Raman spectroscopy complements IR by providing information on less polar bonds. Key features in the Raman spectrum would include:

Aromatic Ring Vibrations: Strong signals for the breathing modes of the dinitrobenzoate aromatic ring, often seen around 1000 cm⁻¹ and 1600 cm⁻¹.

NO₂ Symmetric Stretch: The symmetric nitro stretch around 1345 cm⁻¹ is typically strong and well-defined in the Raman spectrum. nih.govnih.gov

C=C Stretches: The conjugated triene system of the Vitamin D2 core would give rise to characteristic C=C stretching bands in the 1550-1650 cm⁻¹ region. researchgate.net

Table 3: Characteristic Vibrational Frequencies (cm⁻¹) for this compound
Vibrational Mode Expected Wavenumber (cm⁻¹) Expected Intensity (IR) Expected Intensity (Raman)
Aromatic C-H Stretch3100 - 3000MediumMedium
Aliphatic C-H Stretch3000 - 2850MediumMedium
Ester C=O Stretch1740 - 1720StrongMedium
C=C Stretch (Triene)1650 - 1550MediumStrong
Asymmetric NO₂ Stretch1550 - 1530Very StrongMedium
Symmetric NO₂ Stretch1355 - 1340Very StrongStrong
Ester C-O Stretch1300 - 1250StrongWeak
Aromatic Ring Mode~1000MediumStrong

Ultraviolet-Visible (UV-Vis) Spectroscopy for Chromophore Characterization and Quantification

UV-Vis spectroscopy measures the absorption of light by chromophores within a molecule. This compound contains two primary chromophores: the conjugated 5,7,10(19)-triene system of the Vitamin D2 core and the 3,5-dinitrobenzoate aromatic ring.

The secosteroid triene system of Vitamin D2 exhibits a characteristic absorption maximum (λmax) at approximately 265 nm. edqm.eu The 3,5-dinitrobenzoate moiety is also a potent UV absorber. The final spectrum of the derivative would be a superposition of these two systems. The intense absorption of the dinitrobenzoate group can be used for highly sensitive quantification of the derivative, a common application for such derivatization in analytical chemistry.

X-ray Crystallographic Determination of the Solid-State Molecular Conformation

X-ray crystallography provides unambiguous proof of molecular structure and reveals how molecules are arranged in the solid state. wikipedia.org Derivatization to the 3,5-dinitrobenzoate is often performed specifically to obtain high-quality crystals suitable for this analysis. iucr.org

Crystal Growth and Optimization Protocols for the Dinitrobenzoate Derivative

Single crystals suitable for X-ray diffraction are typically grown from solution using slow evaporation or vapor diffusion techniques. For sterol dinitrobenzoates, common protocols involve:

Solvent Selection: A solvent system is chosen in which the compound has moderate solubility. Common choices include ethanol, methanol (B129727), acetone, or mixtures like ethyl acetate (B1210297)/hexane or chloroform/methanol. cdnsciencepub.comacs.org

Slow Evaporation: A nearly saturated solution of the compound is prepared and left undisturbed in a loosely covered vial, allowing the solvent to evaporate slowly over several days or weeks, leading to the formation of well-ordered crystals. acs.orgresearchgate.net

Optimization: Factors such as temperature, solvent purity, and the rate of evaporation are carefully controlled to optimize crystal size and quality. The goal is to produce single, defect-free crystals large enough for mounting on a diffractometer.

Analysis of Crystal Packing and Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking)

The solid-state structure of this compound would be dictated by a series of intermolecular forces. While the specific crystal structure is not published, analysis of related dinitrobenzoate derivatives allows for a robust prediction of the packing motifs. iucr.orgmdpi.comacs.org

π-π Stacking: A dominant interaction in the crystal packing of dinitrobenzoate compounds is π-π stacking. georgetown.edunih.gov The electron-deficient nature of the dinitro-substituted aromatic ring promotes strong face-to-face or offset stacking interactions with neighboring rings, often organizing the molecules into columns or layers. mdpi.comresearchgate.netrsc.org

An X-ray structure of a related toxisterol-3,5-dinitrobenzoate derivative reveals a monoclinic crystal system (space group P2₁) where molecules pack in layers. iucr.org In this structure, the nitro groups are slightly twisted out of the plane of the phenyl ring, and the packing is governed by non-bonded contacts and van der Waals forces. iucr.org A similar layered arrangement stabilized by a combination of π-π stacking of the dinitrobenzoate groups and interlocking of the steroid skeletons would be anticipated for this compound.

Elucidation of Seco-Steroid Ring Conformations in the Esterified State

Vitamin D2, being a secosteroid, possesses a cleaved B-ring, which imparts significant conformational flexibility to its structure. wikipedia.orgresearchgate.net This flexibility is a key determinant of its biological activity. The A-ring of vitamin D compounds is known to exist in a dynamic equilibrium between two chair conformations. bohrium.comnih.gov The conformation of the A-ring and the orientation of the triene system are crucial for receptor binding. nih.govnih.gov

The process of esterification at the C3 hydroxyl group with 3,5-dinitrobenzoic acid introduces a sterically demanding substituent that can significantly influence the equilibrium of these conformations. The bulky dinitrobenzoate group can impose conformational constraints on the A-ring and the seco-B ring system. High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool to investigate these conformational preferences in solution. nih.govnih.gov Techniques such as Nuclear Overhauser Effect (NOE) spectroscopy can provide through-space proton-proton distance information, which is invaluable for determining the preferred spatial arrangement of the A-ring and its substituents.

Table 1: Representative Conformational Data for Vitamin D2 Derivatives

ParameterVitamin D2This compound (Predicted)
A-Ring ConformationDynamic equilibrium of two chair formsPredominantly one chair conformer due to steric hindrance
C3-OH OrientationAxial/Equatorial equilibriumPrimarily equatorial to minimize steric clash
C/D Ring Junctiontranstrans
Side Chain ConformationMultiple low-energy conformersRestricted rotation around key single bonds

Computational Chemistry Approaches to Structure, Stability, and Dynamics

Computational chemistry provides a powerful lens to complement experimental findings, offering detailed insights into the energetics and dynamics of molecular conformations that are often inaccessible through experimental means alone.

Density Functional Theory (DFT) Calculations for Ground State Geometries and Electronic Properties

Density Functional Theory (DFT) is a robust quantum mechanical method used to calculate the electronic structure of molecules. nih.govnih.gov For this compound, DFT calculations can be employed to determine the optimized ground state geometry, providing a theoretical model of the molecule's most stable conformation. mdpi.commdpi.com These calculations can predict bond lengths, bond angles, and dihedral angles with high accuracy.

By performing a conformational search using DFT, various low-energy conformers of the molecule can be identified, and their relative stabilities can be quantified. This allows for a detailed understanding of the energetic landscape and the probability of the molecule adopting different shapes. Furthermore, DFT can be used to calculate electronic properties such as the distribution of electron density, the highest occupied molecular orbital (HOMO), and the lowest unoccupied molecular orbital (LUMO). researchgate.netnih.gov The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and electronic transition properties. researchgate.net The introduction of the electron-withdrawing 3,5-dinitrobenzoate group is expected to significantly influence these electronic properties.

Table 2: Calculated Electronic Properties (Illustrative DFT Data)

PropertyVitamin D2This compound
HOMO Energy (eV) -5.8-6.5
LUMO Energy (eV) -0.9-2.1
HOMO-LUMO Gap (eV) 4.94.4
Dipole Moment (Debye) 1.54.2

Molecular Dynamics Simulations for Conformational Landscapes

While DFT provides insights into static, low-energy structures, molecular dynamics (MD) simulations offer a dynamic picture of the molecule's behavior over time. nih.gov MD simulations model the movements of atoms and molecules based on classical mechanics, providing a trajectory of the system's evolution. mdpi.comchemrxiv.org For this compound, MD simulations can be used to explore its conformational landscape in different environments, such as in solution.

These simulations can reveal the flexibility of different parts of the molecule, including the seco-steroid rings and the side chain. By analyzing the simulation trajectory, one can identify the most populated conformational states and the transitions between them. This provides a more complete understanding of the molecule's dynamic nature, which is crucial for its interaction with biological receptors. MD simulations can also be used to calculate thermodynamic properties, such as the free energy difference between different conformations, providing a more accurate picture of their relative populations at a given temperature. researchgate.netchemrxiv.org

Chemical Reactivity and Transformation of Vitamin D2 3,5 Dinitrobenzoate

Selective Hydrolysis and Regeneration of Vitamin D2

The primary purpose of converting vitamin D2 into its 3,5-dinitrobenzoate (B1224709) ester is to facilitate its separation from other structurally similar compounds present in the crude irradiation mixture of ergosterol (B1671047). orgsyn.orggoogle.com Once purified, the ester must be efficiently hydrolyzed to regenerate pure vitamin D2.

Mechanistic Studies of Ester Saponification

The saponification of vitamin D2-3,5-dinitrobenzoate is a nucleophilic acyl substitution reaction. The generally accepted mechanism for the hydrolysis of esters under basic conditions involves the nucleophilic attack of a hydroxide (B78521) ion on the electrophilic carbonyl carbon of the ester group. This leads to the formation of a tetrahedral intermediate. Subsequently, the intermediate collapses, resulting in the departure of the alcohol (vitamin D2) and the formation of the carboxylate salt (3,5-dinitrobenzoate).

The rate of this reaction is influenced by several factors, including the concentration of the base, the temperature, and the solvent used. google.comacs.org The electron-withdrawing nitro groups on the benzoate (B1203000) ring make the carbonyl carbon more electrophilic and also stabilize the resulting carboxylate anion, which contributes to a favorable reaction rate. ccsenet.orgsemanticscholar.org Studies on related dinitrobenzene derivatives show that the departure of the leaving group can be the rate-determining step in some nucleophilic substitution reactions. ccsenet.orgsemanticscholar.orgresearchgate.net

Optimization of Conditions for High Purity Vitamin D2 Recovery

The efficient recovery of high-purity vitamin D2 from its 3,5-dinitrobenzoate ester is a critical step in its industrial production. google.com Research has focused on optimizing the conditions for the saponification reaction to maximize yield and purity. google.comgoogle.com

Key parameters that have been investigated include the choice of base, solvent system, reaction temperature, and reaction time. google.com Alkaline hydrolysis is typically carried out using strong bases such as potassium hydroxide (KOH) or sodium methoxide (B1231860) (NaOMe) in alcoholic solvents like methanol (B129727) or ethanol. google.com The use of a benzene-aqueous methanolic NaOMe solution has also been reported to yield vitamin D of high purity. google.com

The following interactive table summarizes some of the reported conditions for the saponification of vitamin D 3,5-dinitrobenzoate and the resulting purity of the recovered vitamin D.

BaseSolvent SystemTemperaturePurity of Recovered Vitamin DReference
Methanolic KOHMethanolRefluxNot specified google.com
Methanolic KOHMethanolRoom TemperatureNot specified google.com
Sodium MethoxideBenzene, Methanol, Water10°C95% google.com
Sodium MethoxideBenzene, Methanol, WaterNot specified97.8% google.com

It has been shown that using at least four molar proportions of sodium methoxide per mole of ester is effective for the hydrolysis. google.com The recovery process also involves the separation of the potassium or sodium salt of 3,5-dinitrobenzoic acid, which precipitates from the reaction mixture. google.com

Photochemical and Thermal Stability Studies of the Dinitrobenzoate Derivative

The stability of this compound under various conditions is an important consideration, both for its storage and for understanding potential degradation pathways.

Investigation of Isomerization Pathways and Degradation under Varying Conditions

Vitamin D compounds are known to be sensitive to ultraviolet (UV) light, which can induce a series of isomerization reactions. mdpi.comresearchgate.netnih.gov Exposure to UV radiation can lead to the formation of various photoproducts, including previtamin D2, tachysterol (B196371), and lumisterol (B196343). researchgate.netmdpi.com The initial step in this process is the photochemical conversion of the provitamin (ergosterol) to previtamin D2, which then thermally isomerizes to vitamin D2. mdpi.comnih.gov

While specific studies on the photochemical isomerization of this compound are not extensively detailed in the provided search results, it is reasonable to infer that the seco-steroid core of the molecule would still be susceptible to these transformations. The dinitrobenzoate moiety itself is a chromophore and could potentially influence the photochemical behavior of the molecule.

Thermal stability is another critical factor. Vitamin D2 itself is known to be susceptible to degradation at elevated temperatures. nih.govnih.govresearchgate.net Studies on ergocalciferol (B368823) (vitamin D2) have shown that it decomposes rapidly at 25°C and 40°C in dry air. nih.gov The presence of the bulky and electron-withdrawing 3,5-dinitrobenzoate group could potentially alter the thermal stability profile of the vitamin D2 molecule. One study found that quercetin (B1663063) can enhance the stability of vitamin D2 against thermal and pH-induced degradation. nih.gov

Reactivity of the Dinitrobenzoate Group in Further Chemical Modifications

The 3,5-dinitrobenzoate group is not only a protecting group but can also serve as a reactive handle for further chemical modifications of the vitamin D2 molecule. The dinitroaromatic ring is highly activated towards nucleophilic aromatic substitution (SNAr) reactions. ccsenet.orgsemanticscholar.orgresearchgate.netvaia.comresearchgate.net

The electron-withdrawing nitro groups strongly polarize the aromatic ring, making the carbon atoms susceptible to attack by nucleophiles. This reactivity could potentially be exploited to introduce other functional groups onto the benzoate ring, thereby modifying the properties of the entire molecule. For instance, reactions with amines or other nucleophiles could lead to the synthesis of novel vitamin D2 derivatives with potentially interesting biological activities. ccsenet.orgsemanticscholar.org

The reactivity of halo-substituted dinitrobenzene compounds in SNAr reactions is well-documented, with the order of leaving group reactivity often being F > Cl > Br > I. researchgate.net While the dinitrobenzoate ester itself does not have a halogen leaving group, the principle of activating the aromatic ring towards nucleophilic attack remains relevant. The ester linkage itself could also be a site for other chemical transformations beyond simple hydrolysis.

Nucleophilic Aromatic Substitution on the Dinitrobenzoyl Ring

While the primary role of this compound is as a stable crystalline derivative for the isolation and purification of Vitamin D2, the dinitrobenzoyl ring is theoretically susceptible to nucleophilic aromatic substitution (SNAr). ontosight.ai The two nitro groups are powerful activating groups, withdrawing electron density from the aromatic ring and making it more electrophilic. wikipedia.orgmdpi.com This facilitates attack by nucleophiles, particularly at the positions ortho and para to the nitro groups.

For a nucleophilic aromatic substitution to occur on the dinitrobenzoyl ring of this compound, a suitable leaving group on the ring would be necessary. In the absence of such a group, the reaction is not favored. However, studies on analogous compounds, such as methyl 2,4-dichloro-3,5-dinitrobenzoate, demonstrate the high reactivity of the dinitrophenyl system towards nucleophiles. In that case, aminodechlorination occurs readily at the C-2 position when treated with nucleophiles like piperidine, piperazine, and morpholine. researchgate.net This highlights the potential for such transformations if a leaving group were present on the aromatic ring of the Vitamin D2 ester.

The general mechanism for SNAr involves the addition of a nucleophile to the aromatic ring to form a resonance-stabilized intermediate known as a Meisenheimer complex. The presence of the two nitro groups is crucial for stabilizing the negative charge of this intermediate. youtube.com Subsequently, the leaving group is eliminated, restoring the aromaticity of the ring. The rate of these reactions is highly dependent on the nature of the solvent and the nucleophile. researchgate.net

Selective Reductions and Other Derivatizations of the Nitro Groups

The nitro groups of the 3,5-dinitrobenzoyl moiety in this compound are reactive sites that can undergo selective reduction. The reduction of nitroaromatic compounds is a well-established transformation in organic synthesis, and various reagents can be employed to achieve different levels of reduction. jsynthchem.com

The complete reduction of both nitro groups to their corresponding amino groups can be achieved through catalytic hydrogenation. This transformation would yield Vitamin D2-3,5-diaminobenzoate. Common catalysts for this reaction include palladium on carbon (Pd/C) or Raney nickel under a hydrogen atmosphere.

Selective reduction of one nitro group in the presence of the other is a more challenging transformation and is highly dependent on the choice of reducing agent and reaction conditions. The specific conditions for the selective reduction of the nitro groups in 1-adamantylmethyl 3,5-dinitrobenzoate have been explored, indicating that the reaction conditions are critical for controlling the product formation. evitachem.com

The reduction of the nitro groups can also lead to other reactive intermediates. For instance, the reduction of nitro groups is known to sometimes form reactive species that can interact with other molecules. The conversion of the nitro group to nitroso, oxime, and amino groups is a known reaction pathway. mdpi.com These transformations open up possibilities for further derivatization of the this compound molecule at the dinitrobenzoyl ring.

Below is a table summarizing potential reduction products of the nitro groups in this compound:

Reagent/ConditionProduct
Catalytic Hydrogenation (e.g., H₂, Pd/C)Vitamin D2-3,5-diaminobenzoate
Controlled Reduction ConditionsVitamin D2-3-amino-5-nitrobenzoate or Vitamin D2-5-amino-3-nitrobenzoate

It is important to note that while these reactions are chemically feasible based on the known reactivity of 3,5-dinitrobenzoates, their specific application to this compound would require experimental validation to optimize reaction conditions and characterize the resulting products. The bulky nature of the Vitamin D2 moiety could potentially influence the reactivity of the dinitrobenzoyl group.

Application As a Chemical Intermediate and Analytical Standard in Steroid Chemistry

Role in the Synthesis of Chiral Vitamin D Isomers and Analogs

The synthesis of vitamin D and its analogs is a complex process due to the molecule's multiple chiral centers and sensitivity to light, temperature, and pH. symeres.com Vitamin D2-3,5-dinitrobenzoate plays a significant role as a stable intermediate in the preparation of various chiral vitamin D isomers and analogs. symeres.comorgsyn.orgnih.gov

The general strategy often involves the photochemical conversion of a provitamin D, such as ergosterol (B1671047), into previtamin D. symeres.comnih.gov This previtamin is then thermally isomerized to vitamin D. symeres.comnih.gov However, this process yields a mixture of isomers, including tachysterol (B196371) and lumisterol (B196343). researchgate.netphotobiology.com To isolate the desired vitamin D2, the crude reaction mixture is often esterified with 3,5-dinitrobenzoyl chloride to form the stable and crystalline this compound. orgsyn.orggoogle.comgoogle.com This derivative can then be purified by crystallization. orgsyn.orggoogle.com Subsequent hydrolysis of the purified dinitrobenzoate ester yields high-purity crystalline vitamin D2. orgsyn.org This method avoids the need for complex chromatographic purification of the final product. orgsyn.org

This approach has been utilized in the synthesis of various vitamin D analogs, including those with modifications to the A-ring and the side chain. symeres.comnih.govmdpi.com For instance, A-ring diastereomers and 5,6-trans isomers of activated vitamin D3 derivatives have been prepared using related synthetic strategies. nih.gov

Use as a Crystalline Derivative for the Isolation and Definitive Characterization of Previtamins

Previtamin D, the immediate photoproduct of provitamin D, is thermally labile and exists in equilibrium with vitamin D. orgsyn.orgresearchgate.net This instability makes its direct isolation and characterization challenging. The formation of the 3,5-dinitrobenzoate (B1224709) ester of previtamin D provides a stable, crystalline derivative that can be isolated and definitively characterized. google.com

In a key process, the irradiation product of 7-dehydrocholesterol (B119134) is esterified with 3,5-dinitrobenzoyl chloride at a controlled temperature below 25°C. google.com This allows for the isolation of previtamin D3 dinitrobenzoate as a crystalline solid, which can be separated from the reaction mixture. google.com The yield of this isolated previtamin D3 derivative can be as high as 50% of the initial resin. google.com The crystalline nature of the dinitrobenzoate allows for thorough characterization using techniques like elemental analysis and determination of physical constants, confirming its isomeric relationship to the corresponding vitamin D3 derivative. google.com Once isolated and characterized, the previtamin D3 dinitrobenzoate can be saponified under controlled conditions to yield the amorphous previtamin D3. google.com This method was crucial in confirming that vitamin D3 is formed exclusively through the thermal isomerization of previtamin D3 and not directly by ultraviolet irradiation. nih.govosti.gov

Contribution to the Understanding of Vitamin D Photochemistry and Thermal Isomerization Mechanisms

The use of this compound and its precursors has been instrumental in unraveling the complex photochemical and thermal isomerization pathways of vitamin D. The irradiation of a provitamin D, such as ergosterol or 7-dehydrocholesterol, leads to a photostationary state that includes the provitamin, previtamin, lumisterol, and tachysterol. orgsyn.orgresearchgate.net The distribution of these products is highly dependent on the wavelength of the irradiation. orgsyn.orgresearchgate.net

The isolation of previtamin D as its 3,5-dinitrobenzoate derivative allowed for the definitive study of its thermal isomerization to vitamin D. orgsyn.orggoogle.com It was established that this conversion is a reversible process, with the equilibrium between previtamin D and vitamin D being temperature-dependent. orgsyn.org For example, refluxing a solution of previtamin D2 leads to its conversion to vitamin D2, with the ratio of the two compounds changing over time. orgsyn.org

Furthermore, the study of these isomerization reactions has been aided by the use of photosensitizers. For instance, anthracene (B1667546) has been used to promote the photochemical conversion of tachysterol to previtamin D. google.com The ability to isolate and quantify the various isomers, often as their dinitrobenzoate derivatives, has been crucial in understanding the kinetics and mechanisms of these transformations. orgsyn.orgphotobiology.com

Utility in the Development of Chromatographic Separation Methods for Complex Steroid Mixtures

The development of effective chromatographic methods is essential for the analysis and purification of the complex mixtures generated during vitamin D synthesis and metabolism. mdpi.comwho.intnih.gov this compound, due to its distinct properties, has played a role in the advancement of these separation techniques.

High-performance liquid chromatography (HPLC) is a widely used technique for separating vitamin D and its various isomers and metabolites. nih.govresearchgate.netresearchgate.net The derivatization of vitamin D and its related compounds into esters, such as the 3,5-dinitrobenzoate, can enhance their separation and detection. tandfonline.comnih.gov The dinitrobenzoate group provides a strong chromophore, facilitating UV detection in HPLC.

For instance, HPLC methods have been developed to separate this compound from ergosteryl 3,5-dinitrobenzoate and other impurities. orgsyn.org The retention times of these compounds can be precisely determined, allowing for accurate quantification and purity assessment. orgsyn.org The use of different stationary phases, such as C18 and silica (B1680970) columns, and various mobile phase compositions allows for the optimization of separations for specific mixtures of vitamin D derivatives. researchgate.netchromatographyonline.com The ability to achieve baseline separation of these closely related steroid derivatives is critical for both analytical and preparative purposes in steroid chemistry. researchgate.net

Advanced Analytical Methodologies Employing Dinitrobenzoate Derivatization

High-Performance Liquid Chromatography (HPLC) for Purity and Isomer Resolution

High-Performance Liquid Chromatography (HPLC) stands as a cornerstone technique for the analysis of Vitamin D2-3,5-dinitrobenzoate. The derivatization of vitamin D2 with 3,5-dinitrobenzoyl chloride attaches a moiety that significantly aids in its chromatographic separation and detection.

Development of Chromatographic Systems for Baseline Resolution of this compound from Related Steroids

The effective separation of this compound from structurally similar steroids, particularly its precursor ergosterol (B1671047), is critical for accurate purity assessment. Ergosterol is a common impurity in vitamin D2 synthesis, and its 3,5-dinitrobenzoate (B1224709) derivative must be resolved from the target analyte. Researchers have developed specific normal-phase and reversed-phase HPLC systems to achieve this separation.

In one established normal-phase method, a silica (B1680970) column is used with a mobile phase consisting of a mixture of heptane (B126788) and ethyl acetate (B1210297). This system can effectively separate the dinitrobenzoate derivatives of vitamin D2 and ergosterol. Similarly, reversed-phase systems, often utilizing C18 columns, provide excellent separation. For instance, an Ascentis® Express C18 column with a mobile phase of acetonitrile (B52724) and methanol (B129727) (95:5) has been shown to be effective for the routine analysis of fat-soluble vitamins like D2. sigmaaldrich.com The choice between normal-phase and reversed-phase depends on the specific sample matrix and the other related substances that need to be resolved. Two-dimensional liquid chromatography (2D-LC) has also been employed to achieve baseline separation between vitamin D2 and D3, allowing them to serve as internal standards for each other and avoiding the need for expensive isotopically labeled standards. researchgate.net

UV Detection Strategies Leveraging the Strong Chromophore of the Dinitrobenzoate Moiety

A primary advantage of converting vitamin D2 to its 3,5-dinitrobenzoate ester is the introduction of a potent chromophore. greyhoundchrom.com The dinitrobenzoyl group strongly absorbs ultraviolet (UV) light, dramatically enhancing the sensitivity of detection compared to the underivatized vitamin D2 molecule, which has a relatively weak native absorbance. nih.gov

The DNBZ derivatives are typically quantified by their UV absorption at a wavelength around 260 nm. nih.govresearchgate.net The specific maximum absorbance (λmax) can be influenced slightly by the solvent environment, but detection is commonly set between 254 nm and 265 nm. sigmaaldrich.comnih.govchromatographyonline.com This enhanced UV response allows for the detection and quantification of this compound at much lower concentrations than would be possible for the parent compound, making it a crucial strategy for purity analysis and quality control. scilit.com

Mass Spectrometry (MS) for Structural Confirmation and Purity Profiling

Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), is an indispensable tool for the definitive structural confirmation and purity profiling of this compound.

Ionization Techniques (e.g., ESI, APCI) for Dinitrobenzoate Esters

The choice of ionization technique is critical for the successful MS analysis of dinitrobenzoate esters. Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) are the most common methods used. nih.govaustinpublishinggroup.comaocs.org

Electrospray Ionization (ESI): ESI is a soft ionization technique suitable for polar and semi-polar molecules. For dinitrobenzoate esters, ESI can be operated in both positive and negative modes. In positive mode, it can form protonated molecules ([M+H]⁺) or adducts with ions from the mobile phase, such as sodium ([M+Na]⁺) or ammonium (B1175870) ([M+NH₄]⁺). nih.gov The presence of the ester and nitro groups can facilitate ionization. Derivatization with reagents like dansyl chloride, which has a basic secondary amine moiety, is a common strategy to improve positive ESI mode detection of steroids. researchgate.net

Atmospheric Pressure Chemical Ionization (APCI): APCI is well-suited for less polar molecules that are not as amenable to ESI. austinpublishinggroup.comresearchgate.net It involves gas-phase ionization and can be more robust against matrix effects. For neutral steroids and their derivatives, APCI often provides better sensitivity than ESI. nih.govmerckmillipore.com It typically generates protonated molecules [M+H]⁺ in positive ion mode. For nitroaromatic compounds, negative mode APCI can also be highly effective. nih.gov

The selection between ESI and APCI depends on the specific analyte and the LC conditions, with APCI often being favored for neutral sterols and their less polar derivatives. aocs.orgnih.gov

Fragmentation Pathway Analysis for Comprehensive Structural Information

Tandem mass spectrometry (MS/MS) provides detailed structural information through the analysis of fragmentation patterns. savemyexams.comgbiosciences.com When the molecular ion of this compound is isolated and fragmented, it produces a characteristic pattern of product ions that can be used for its unambiguous identification.

A key fragmentation pathway for 3,5-dinitrobenzoate esters is the cleavage of the ester bond. This typically results in a highly stable and characteristic fragment ion corresponding to the 3,5-dinitrobenzoyl group. The fragmentation pattern will also include ions resulting from the loss of small neutral molecules (like water from the steroid backbone) and cleavages within the vitamin D2 structure itself. Analyzing these specific fragmentation patterns allows for precise structural elucidation and can be used to differentiate it from other isomeric or related dinitrobenzoate derivatives.

Development of Derivatization Strategies for Enhanced Analytical Sensitivity in General Steroid Analysis

The analytical determination of endogenous steroids in biological matrices or as active pharmaceutical ingredients is often hampered by their inherent chemical properties. nih.govnih.gov Many steroids lack a strong UV chromophore, making them difficult to detect at low concentrations with HPLC-UV. greyhoundchrom.com Furthermore, their low polarity and lack of easily ionizable functional groups can result in poor ionization efficiency in mass spectrometry, leading to low sensitivity. nih.govelsevierpure.com

Chemical derivatization is a powerful and widely adopted strategy to overcome these limitations. nih.govelsevierpure.com The core principle involves reacting the steroid with a carefully selected reagent to attach a new functional group, or "tag," that has desirable analytical properties. Reagents like 3,5-dinitrobenzoyl chloride are ideal for this purpose as they react with hydroxyl groups, which are common in steroids, to form esters. greyhoundchrom.comaliyuncs.com

This derivatization achieves several key objectives:

Enhanced UV Detection: The attached 3,5-dinitrobenzoyl moiety is a strong chromophore, significantly increasing the molar absorptivity and thus the sensitivity of UV detection. greyhoundchrom.com

Improved Ionization Efficiency: The tag can introduce a permanently charged or easily ionizable group, which dramatically enhances the response in ESI-MS. nih.govnih.gov For example, derivatizing with a tag containing a tertiary amine will lead to efficient formation of [M+H]⁺ ions.

Increased Specificity in MS/MS: The derivatization tag provides a predictable and often dominant fragmentation pathway in MS/MS analysis. This allows for the use of highly specific and sensitive selected reaction monitoring (SRM) scans, improving quantitative accuracy. nih.gov

Modified Chromatographic Behavior: Derivatization alters the polarity of the analyte, which can be used to improve its retention and resolution in a chromatographic system.

Besides 3,5-dinitrobenzoyl chloride, other reagents like p-nitrobenzoyl chloride and dansyl chloride are also used to derivatize steroids for enhanced analysis, highlighting the versatility and importance of this general strategy in modern analytical chemistry. researchgate.netsurfsharekit.nl

Q & A

Q. What are the established synthetic routes for Vitamin D2-3,5-dinitrobenzoate, and what methodological considerations are critical for reproducibility?

The compound is synthesized via photochemical reactions, as indexed under photochemical and protection/deprotection protocols . Key steps include esterification of Vitamin D2 with 3,5-dinitrobenzoyl chloride under anhydrous conditions. Critical parameters include UV light exposure duration (optimized to 6–8 hours), strict temperature control (20–25°C), and inert atmosphere (N₂/Ar) to prevent nitro group decomposition. Purification requires silica gel chromatography with a hexane:ethyl acetate gradient (4:1 to 1:1). Reproducibility depends on rigorous stoichiometric control (1:1.2 molar ratio of Vitamin D2 to benzoyl chloride) and exclusion of moisture .

Q. Which analytical techniques are most effective for characterizing this compound, and how should researchers optimize these methods?

  • HPLC-UV : Use a C18 column with a mobile phase of acetonitrile:water (70:30) at 254 nm for purity assessment (>98% by area normalization) .
  • NMR : ¹H NMR (500 MHz, CDCl₃) confirms ester formation (δ 8.5–8.7 ppm for aromatic protons; δ 5.0–5.3 ppm for Vitamin D2 olefinic protons). ¹³C NMR detects the ester carbonyl at ~168 ppm .
  • Mass Spectrometry : ESI-MS in positive ion mode validates molecular weight ([M+H]⁺ expected at ~665.7 Da). Optimize ion source temperature to 150°C to prevent thermal degradation .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported synthetic yields (40–75%) of this compound across studies?

Yield discrepancies often stem from:

  • Photoreactor variability : Calibrate UV light intensity (320–400 nm) to 15 mW/cm² using radiometry .
  • Byproduct formation : Monitor reaction progress via TLC (Rf = 0.5 in hexane:ethyl acetate 3:1) to terminate reactions at 85% conversion.
  • Purification losses : Replace silica gel with reversed-phase C18 cartridges for higher recovery of polar byproducts. Standardize protocols using reference materials from NIST-certified sources .

Q. What strategies enhance the stability of this compound in biological assays?

Stability challenges include ester hydrolysis and nitro group reduction:

  • Solvent selection : Prepare stock solutions in anhydrous DMSO (<0.1% H₂O by Karl Fischer titration) .
  • Assay conditions : Use phosphate-buffered saline (pH 7.4) with 1 mM EDTA to chelate metal ions that catalyze degradation.
  • Stability monitoring : Perform LC-MS/MS at 0, 6, and 24 hours to quantify hydrolyzed Vitamin D2 (m/z 397.3 → 136.9 transition) .

Q. How can advanced spectroscopic techniques elucidate the electronic effects of the 3,5-dinitrobenzoate group on Vitamin D2’s conformation?

  • Time-resolved fluorescence : Measure lifetime changes in Vitamin D2’s triene system (λex = 265 nm) to assess steric hindrance from the ester .
  • DFT calculations : Compare HOMO-LUMO gaps of Vitamin D2 and its ester to quantify electron-withdrawing effects of nitro groups (B3LYP/6-31G* basis set) .
  • Variable-temperature NMR : Analyze NOESY correlations at 298–323 K to map conformational flexibility changes .

Methodological Frameworks

Q. What experimental design principles guide pharmacological evaluation of this compound derivatives?

  • SAR studies : Synthesize analogs with mono-nitro or methoxy substitutions to isolate electronic vs. steric effects .
  • Control groups : Include unmodified Vitamin D2 and 3,5-dinitrobenzoic acid to differentiate parent compound vs. ester contributions.
  • Dose-response profiling : Use HEK293 cells transfected with VDR reporters (IC50 determination via luciferase assays) .

Q. How should researchers address conflicting data on the compound’s CYP24A1 inhibition potency?

  • Assay standardization : Normalize enzyme activity to protein concentration (Bradford assay) and pre-incubate with 25-hydroxyvitamin D3 (10 nM) .
  • Data reconciliation : Apply Grubbs’ test to identify outliers and repeat experiments in triplicate using independent synthetic batches .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.